molecular formula C44H65NO3 B594043 AV-Ceramide CAS No. 1263052-40-9

AV-Ceramide

Cat. No.: B594043
CAS No.: 1263052-40-9
M. Wt: 656.008
InChI Key: HMEXREVDGZSXDA-YYOCMJKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AV-Ceramide is a synthetic derivative of ceramides, which are a class of sphingolipids. Ceramides are essential components of the cell membrane in plants, animals, fungi, and some prokaryotic viruses. They play a crucial role in maintaining the structural integrity of the cell membrane and are involved in various cellular processes, including cell signaling and apoptosis .

Mechanism of Action

Mode of Action:

AV-Ceramide exerts its effects through several mechanisms:

Biochemical Pathways:

Ceramide production involves three major pathways:

Pharmacokinetics:

This compound’s pharmacokinetic properties impact its efficacy:

Result of Action:

This compound’s action affects cellular metabolism, energy production, and nutrient utilization. It contributes to tissue dysfunction associated with obesity, diabetes, and cardiovascular diseases .

Action Environment:

Environmental factors, such as oxidative stress, inflammation, and lipid saturation, influence this compound’s efficacy and stability. For instance, oxidative stress may enhance ceramide production, exacerbating its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: AV-Ceramide can be synthesized through several chemical routes. One common method involves the condensation of palmitoyl-CoA with serine to form a sphingoid base, which is then acylated with a fatty acid to produce ceramide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically engineered yeast or bacteria that have been modified to produce high yields of ceramides. The fermentation broth is then subjected to extraction and purification processes to isolate the ceramide .

Chemical Reactions Analysis

Types of Reactions: AV-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

AV-Ceramide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: AV-Ceramide is unique in its synthetic origin and specific modifications that enhance its stability and functionality compared to natural ceramides. Its ability to be tailored for specific applications makes it a versatile compound in both research and industry .

Properties

IUPAC Name

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZHFXGFXOZVCO-WXOYOUKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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